Cas no 571917-78-7 (N-(prop-2-en-1-yl)quinoline-2-carboxamide)

N-(prop-2-en-1-yl)quinoline-2-carboxamide 化学的及び物理的性質
名前と識別子
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- 2-Quinolinecarboxamide, N-2-propen-1-yl-
- N-(prop-2-en-1-yl)quinoline-2-carboxamide
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- インチ: 1S/C13H12N2O/c1-2-9-14-13(16)12-8-7-10-5-3-4-6-11(10)15-12/h2-8H,1,9H2,(H,14,16)
- InChIKey: PCLDKWMRKXTXMZ-UHFFFAOYSA-N
- SMILES: N1C2C(=CC=CC=2)C=CC=1C(NCC=C)=O
N-(prop-2-en-1-yl)quinoline-2-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6541-3124-20μmol |
N-(prop-2-en-1-yl)quinoline-2-carboxamide |
571917-78-7 | 20μmol |
$118.5 | 2023-09-08 | ||
Life Chemicals | F6541-3124-1mg |
N-(prop-2-en-1-yl)quinoline-2-carboxamide |
571917-78-7 | 1mg |
$81.0 | 2023-09-08 | ||
Life Chemicals | F6541-3124-20mg |
N-(prop-2-en-1-yl)quinoline-2-carboxamide |
571917-78-7 | 20mg |
$148.5 | 2023-09-08 | ||
Life Chemicals | F6541-3124-5mg |
N-(prop-2-en-1-yl)quinoline-2-carboxamide |
571917-78-7 | 5mg |
$103.5 | 2023-09-08 | ||
Life Chemicals | F6541-3124-50mg |
N-(prop-2-en-1-yl)quinoline-2-carboxamide |
571917-78-7 | 50mg |
$240.0 | 2023-09-08 | ||
Life Chemicals | F6541-3124-2mg |
N-(prop-2-en-1-yl)quinoline-2-carboxamide |
571917-78-7 | 2mg |
$88.5 | 2023-09-08 | ||
Life Chemicals | F6541-3124-4mg |
N-(prop-2-en-1-yl)quinoline-2-carboxamide |
571917-78-7 | 4mg |
$99.0 | 2023-09-08 | ||
Life Chemicals | F6541-3124-25mg |
N-(prop-2-en-1-yl)quinoline-2-carboxamide |
571917-78-7 | 25mg |
$163.5 | 2023-09-08 | ||
Life Chemicals | F6541-3124-5μmol |
N-(prop-2-en-1-yl)quinoline-2-carboxamide |
571917-78-7 | 5μmol |
$94.5 | 2023-09-08 | ||
Life Chemicals | F6541-3124-10mg |
N-(prop-2-en-1-yl)quinoline-2-carboxamide |
571917-78-7 | 10mg |
$118.5 | 2023-09-08 |
N-(prop-2-en-1-yl)quinoline-2-carboxamide 関連文献
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Yanying Rao,Qingfeng Chen,Fanjuan Kong,Jian Dong,Weiping Qian Anal. Methods, 2011,3, 1969-1974
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Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884
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J. Matraszek,J. Zapala,J. Mieczkowski,D. Pociecha,E. Gorecka Chem. Commun., 2015,51, 5048-5051
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Peng Chang,Hui Mei,Shixiang Zhou,Konstantinos G. Dassios,Laifei Cheng J. Mater. Chem. A, 2019,7, 4230-4258
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
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6. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
N-(prop-2-en-1-yl)quinoline-2-carboxamideに関する追加情報
Comprehensive Overview of N-(prop-2-en-1-yl)quinoline-2-carboxamide (CAS No. 571917-78-7)
N-(prop-2-en-1-yl)quinoline-2-carboxamide, with the CAS number 571917-78-7, is a specialized organic compound that has garnered significant attention in recent years due to its unique structural properties and potential applications in various fields. This compound belongs to the quinoline family, a class of heterocyclic aromatic compounds known for their diverse biological activities and industrial uses. The presence of the prop-2-en-1-yl (allyl) group and the carboxamide moiety in its structure makes it a versatile intermediate in synthetic chemistry and pharmaceutical research.
In the context of modern research, N-(prop-2-en-1-yl)quinoline-2-carboxamide is often explored for its potential role in drug discovery and material science. Researchers are particularly interested in its ability to act as a building block for more complex molecules, owing to its reactive allyl group and the electron-rich quinoline core. These features make it a valuable candidate for designing small-molecule inhibitors, fluorescent probes, and even polymeric materials with tailored properties.
One of the most frequently asked questions about this compound is its synthesis method. The preparation of N-(prop-2-en-1-yl)quinoline-2-carboxamide typically involves the reaction of quinoline-2-carboxylic acid with allylamine in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide). This process is often optimized to achieve high yields and purity, which are critical for its subsequent applications. The compound's solubility in common organic solvents like DMSO, methanol, and chloroform further enhances its utility in laboratory settings.
Another area of interest is the biological activity of N-(prop-2-en-1-yl)quinoline-2-carboxamide. While not extensively studied, preliminary research suggests that derivatives of this compound may exhibit antimicrobial, anti-inflammatory, or even anticancer properties. These findings align with the broader trend of exploring quinoline-based compounds for therapeutic purposes, especially in the fight against drug-resistant pathogens and chronic diseases. However, further studies are needed to validate these claims and elucidate the underlying mechanisms.
From an industrial perspective, N-(prop-2-en-1-yl)quinoline-2-carboxamide is also gaining traction as a potential photoactive material. Its quinoline core is known to absorb UV light, making it a candidate for use in organic electronics, such as OLEDs (organic light-emitting diodes) and sensors. The incorporation of the allyl group further allows for polymerization or cross-linking, enabling the design of functional polymers with specific optical or mechanical properties.
In terms of safety and handling, N-(prop-2-en-1-yl)quinoline-2-carboxamide should be treated with standard laboratory precautions. While it is not classified as a hazardous substance, proper personal protective equipment (PPE), including gloves and goggles, is recommended during handling. Storage should be in a cool, dry place, away from direct sunlight and incompatible materials. These precautions are in line with general best practices for handling organic compounds in research and industrial environments.
The growing interest in sustainable chemistry has also brought attention to the environmental impact of synthetic compounds like N-(prop-2-en-1-yl)quinoline-2-carboxamide. Researchers are increasingly focusing on green synthesis methods that minimize waste and reduce the use of hazardous reagents. For instance, catalytic approaches or microwave-assisted synthesis could offer more environmentally friendly alternatives to traditional methods. This aligns with the broader push toward green chemistry and sustainable development in the chemical industry.
In conclusion, N-(prop-2-en-1-yl)quinoline-2-carboxamide (CAS No. 571917-78-7) is a multifaceted compound with promising applications in pharmaceuticals, materials science, and organic electronics. Its unique structural features, combined with the growing body of research on quinoline derivatives, make it a compound worth watching in the coming years. As scientific advancements continue, we can expect to see more innovative uses for this molecule, further solidifying its place in modern chemistry and technology.
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